1,5-Diphenyl-1H-1,2,3-triazole
Overview
Description
WL-109943 is a phenyl amino pyrimidine compound known for its inhibitory effects on protein kinases, particularly JAK2 kinases . These compounds are significant in the treatment of various diseases, including immunological and inflammatory diseases, hyperproliferative diseases such as cancer, viral diseases, metabolic diseases, and vascular diseases .
Scientific Research Applications
WL-109943 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of phenyl amino pyrimidine compounds in various chemical reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways, particularly those involving JAK2 kinases.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammatory diseases, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinases .
Mechanism of Action
Target of Action
1,5-Diphenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole derivative. These compounds have been tested as inhibitors of Rho GTPases, which play a crucial role in hyperproliferative and neoplastic diseases . The overexpression or hyperactive expression of Rac and Cdc42 GTPases is one of the mechanisms of cancer signaling and metastasis .
Mode of Action
The 1,2,3-triazole ring interacts with the amino acids present in the active site of its targets, such as EGFR receptors . This interaction involves various mechanisms like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
1,2,3-Triazoles are known to affect various biochemical pathways due to their diverse biological activities . For instance, they have been shown to inhibit both AChE and BuChE activities . They also have the potential to inhibit the transformation between the enol and keto forms after excited-state proton transfer .
Pharmacokinetics
Triazole compounds in general are known for their excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are also known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of this compound is largely dependent on its target. For instance, when it inhibits Rho GTPases, it can potentially disrupt cancer signaling and metastasis . When it interacts with EGFR receptors, it can affect various cellular processes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,5-Diphenyl-1H-1,2,3-triazole plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their conformations . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to altered cellular responses . It also affects the transcription of certain genes, either upregulating or downregulating their expression . Furthermore, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . For instance, this compound can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been shown to maintain its stability under various conditions, although it may degrade over extended periods . Long-term studies have revealed that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are essential considerations for its use in research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition or improved metabolic regulation . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites . For example, this compound has been shown to inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels . These interactions highlight the compound’s potential as a metabolic regulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in particular cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution throughout the body . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Chemical Reactions Analysis
WL-109943 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenyl amino pyrimidine compounds .
Comparison with Similar Compounds
WL-109943 is unique compared to other phenyl amino pyrimidine compounds due to its selective inhibition of JAK2 kinases . Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis and other inflammatory conditions.
Baricitinib: A JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis
These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications, highlighting the uniqueness of WL-109943 in targeting JAK2 kinases specifically .
Properties
IUPAC Name |
1,5-diphenyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHTARDQMFJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299888 | |
Record name | 1,5-Diphenyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4874-85-5 | |
Record name | 1,2,3-Triazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diphenyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying triazole-based phosphine ligands like those mentioned in the research?
A1: Triazole-based phosphine ligands are of interest in organometallic chemistry due to their potential applications in catalysis. [] These ligands can coordinate to transition metals, influencing the reactivity and selectivity of the metal center in catalytic reactions. By modifying the substituents on the triazole and phosphorus atoms, researchers can fine-tune the electronic and steric properties of the ligands, potentially leading to more efficient and selective catalysts for various organic transformations.
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